MRK-003 Exhibits Superior Potency for Notch Inhibition Compared to DAPT
MRK-003 demonstrates a >250-fold higher potency for Notch pathway inhibition relative to the widely used GSI DAPT. The IC50 of MRK-003 for inhibiting γ-secretase-mediated Aβ secretion is 0.4 nM , whereas DAPT exhibits an IC50 of 115 nM in a comparable cellular assay [1]. This translates to a substantially lower effective concentration required for Notch target gene suppression in cell-based studies.
| Evidence Dimension | In vitro potency (γ-secretase inhibition) |
|---|---|
| Target Compound Data | IC50 = 0.4 nM (Aβ secretion, SH-SY5Y SPA4CT cells) |
| Comparator Or Baseline | DAPT: IC50 = 115 nM (Aβ secretion, SH-SY5Y cells) |
| Quantified Difference | MRK-003 is approximately 287-fold more potent than DAPT based on IC50 values. |
| Conditions | Cell-based Aβ secretion assay in human neuroblastoma SH-SY5Y cells |
Why This Matters
This quantitative potency advantage means that researchers can achieve effective Notch pathway blockade at significantly lower drug concentrations, thereby reducing the likelihood of off-target effects and compound precipitation that commonly confound experiments using less potent, micromolar-range GSIs.
- [1] Dovey HF, et al. Functional gamma-secretase inhibitors reduce beta-amyloid peptide levels in brain. J Neurochem. 2001 Jan;76(1):173-81. View Source
